![molecular formula C6H8N2O2S B2362823 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide CAS No. 2137791-46-7](/img/structure/B2362823.png)
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide
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Overview
Description
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a compound with the CAS Number: 2137791-46-7 . It has a molecular weight of 172.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-5-methylthiazole-2-carboxamide . The InChI code is 1S/C6H8N2O2S/c1-3-5(10-2)8-6(11-3)4(7)9/h1-2H3,(H2,7,9) .Physical And Chemical Properties Analysis
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a powder that is stored at room temperature . The compound has a molecular weight of 172.21 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory activities . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown promising antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, particularly against multidrug-resistant strains.
Antiviral Activity
Thiazole compounds have demonstrated antiviral properties . This suggests potential applications in the development of antiviral drugs, particularly in the context of emerging viral diseases.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . This could lead to new treatments for conditions like hypertension and edema, where reducing fluid buildup is beneficial.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . This suggests they could be used in the development of new cancer treatments, particularly for forms of cancer that are resistant to existing therapies.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a way that leads to changes in the biological system . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
The action, efficacy, and stability of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can be influenced by various environmental factors. For instance, it is stable under normal conditions but can decompose under high temperature and acidic conditions .
properties
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(10-2)8-6(11-3)4(7)9/h1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWGAXFBIMFALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide |
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